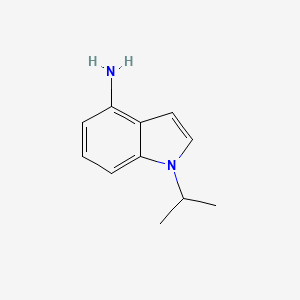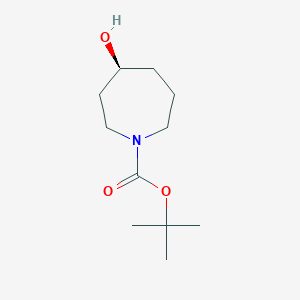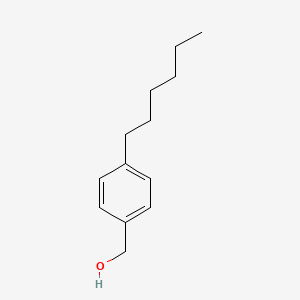
Benzenemethanol, 4-hexyl-
Vue d'ensemble
Description
Benzenemethanol, 4-hexyl- is an organic compound that belongs to the class of benzyl alcohols. It is characterized by a benzene ring substituted with a methanol group and a hexyl chain at the para position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzenemethanol, 4-hexyl- can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 4-hexylbenzene is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide to yield Benzenemethanol, 4-hexyl-.
Industrial Production Methods: In industrial settings, the production of Benzenemethanol, 4-hexyl- often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis.
Types of Reactions:
Oxidation: Benzenemethanol, 4-hexyl- can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of Benzenemethanol, 4-hexyl- can lead to the formation of the corresponding alkane. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: The hydroxyl group in Benzenemethanol, 4-hexyl- can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide under reflux conditions.
Major Products Formed:
Oxidation: 4-hexylbenzaldehyde, 4-hexylbenzoic acid.
Reduction: 4-hexylbenzene.
Substitution: 4-hexylbenzyl chloride, 4-hexylbenzyl bromide.
Applications De Recherche Scientifique
Benzenemethanol, 4-hexyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-hexyl- involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. Additionally, the hydrophobic hexyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Benzenemethanol: Lacks the hexyl chain, making it less hydrophobic.
4-hexylresorcinol: Contains two hydroxyl groups on the benzene ring, providing different chemical properties.
4-hexylbenzaldehyde: An oxidation product of Benzenemethanol, 4-hexyl-, with an aldehyde group instead of a hydroxyl group.
Uniqueness: Benzenemethanol, 4-hexyl- is unique due to its combination of an aromatic benzene ring, a hydrophilic hydroxyl group, and a hydrophobic hexyl chain. This unique structure allows it to interact with both hydrophilic and hydrophobic environments, making it versatile in various applications.
Propriétés
IUPAC Name |
(4-hexylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10,14H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQUKICJPWOXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571164 | |
| Record name | (4-Hexylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118578-88-4 | |
| Record name | (4-Hexylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenepropanamide, N-2-benzothiazolyl-N-[2-(1H-pyrazol-1-yl)ethyl]-](/img/structure/B3045964.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B3045967.png)
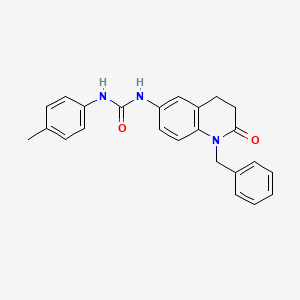
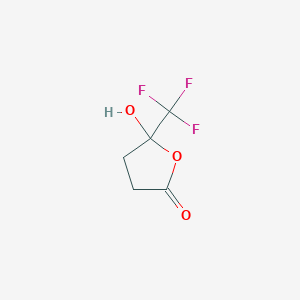
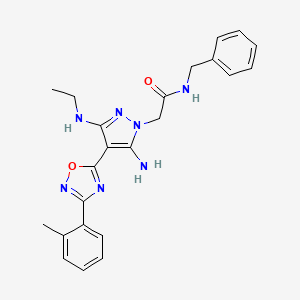
![4-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzenesulfonamide](/img/structure/B3045976.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B3045977.png)
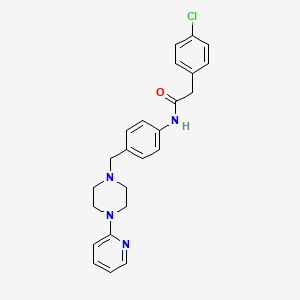
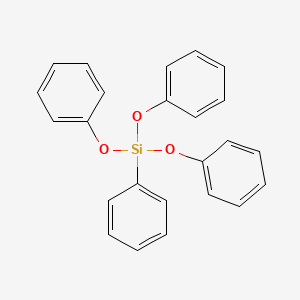
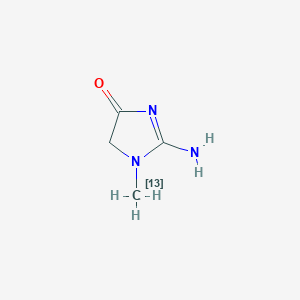
![2-(1H-indol-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B3045983.png)
